Benzyldimethyl(pentadecyl)ammonium chloride

Description

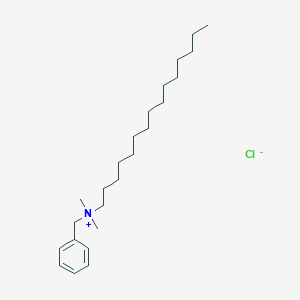

Benzyldimethyl(pentadecyl)ammonium chloride (CAS 16576-96-8) is a quaternary ammonium compound (QAC) with a pentadecyl (C15) alkyl chain, a benzyl group, and two methyl substituents on the nitrogen atom. Its molecular formula is C24H44N·Cl, and it functions as a cationic surfactant and antimicrobial agent. The compound’s structure allows it to disrupt microbial cell membranes, making it effective in disinfectants, antiseptics, and industrial biocides .

Properties

IUPAC Name |

benzyl-dimethyl-pentadecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(2,3)23-24-20-17-16-18-21-24;/h16-18,20-21H,4-15,19,22-23H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGZAYWUIJBOD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937126 | |

| Record name | N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-96-8 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-pentadecyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16576-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyl(pentadecyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016576968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(pentadecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyl(pentadecyl)ammonium chloride typically involves the quaternization of dimethylbenzylamine with pentadecyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:

C6H5CH2N(CH3)2+C15H31Cl→C6H5CH2N(CH3)2C15H31Cl

Industrial Production Methods

Industrial production of benzyldimethyl(pentadecyl)ammonium chloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(pentadecyl)ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and mild temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the benzyl group.

Reduction Reactions: Reducing agents such as sodium borohydride can reduce the benzyl group to a methyl group.

Major Products Formed

Substitution: The major products are often the corresponding substituted quaternary ammonium salts.

Oxidation: Oxidation can lead to the formation of benzoic acid derivatives.

Reduction: Reduction typically results in the formation of dimethyl(pentadecyl)amine.

Scientific Research Applications

Biocidal Applications

Benzyldimethyl(pentadecyl)ammonium chloride exhibits significant antimicrobial properties, making it a valuable component in disinfectants and antiseptics. Its efficacy against bacteria, fungi, and viruses is well-documented.

Case Study: Efficacy in Disinfectants

A study demonstrated that formulations containing benzyldimethyl(pentadecyl)ammonium chloride showed superior antimicrobial activity compared to alcohol-based sanitizers. This was particularly evident in environments with high microbial load, such as healthcare settings .

| Microbial Type | Efficacy | Concentration |

|---|---|---|

| Gram-positive Bacteria | High | 0.1 - 0.5% |

| Gram-negative Bacteria | Moderate | 0.5 - 1% |

| Fungi | High | 0.1 - 0.5% |

Surfactant Properties

As a cationic surfactant, benzyldimethyl(pentadecyl)ammonium chloride is effective in reducing surface tension in various formulations.

Applications in Personal Care Products

It is commonly used in shampoos, conditioners, and skin cleansers due to its ability to enhance the penetration of active ingredients while providing conditioning effects .

| Product Type | Function |

|---|---|

| Shampoos | Conditioning agent |

| Skin cleansers | Antimicrobial agent |

| Wipes | Disinfectant |

Agricultural Use

The compound is utilized as an active ingredient in agricultural formulations for pest control and sanitation.

Case Study: Use in Veterinary Hygiene

Research indicates that benzyldimethyl(pentadecyl)ammonium chloride is effective in veterinary hygiene products for the disinfection of equipment and surfaces .

| Application Area | Use Case |

|---|---|

| Animal housing | Disinfectant for surfaces |

| Veterinary instruments | Sterilization |

Food Industry Applications

Benzyldimethyl(pentadecyl)ammonium chloride is recognized as safe for use in food applications under specific conditions.

Regulatory Approvals

The compound has been approved by various regulatory bodies for use as a food additive, ensuring safety when used within prescribed limits .

| Application | Regulatory Body |

|---|---|

| Food processing | FDA |

| Veterinary hygiene | APVMA |

Environmental Considerations

While benzyldimethyl(pentadecyl)ammonium chloride has effective biocidal properties, its environmental impact has been a subject of study.

Environmental Assessment Findings

Research indicates that while effective as a disinfectant, there are concerns regarding its persistence in the environment and potential for developing microbial resistance .

Mechanism of Action

The antimicrobial action of benzyldimethyl(pentadecyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Comparison with Similar QACs

Structural and Functional Differences

QACs vary primarily in alkyl chain length, counterion type, and substituent groups, which influence solubility, antimicrobial efficacy, and toxicity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected QACs

Key Findings

Alkyl Chain Length and Antimicrobial Efficacy :

- Longer chains (e.g., C18) enhance lipid membrane disruption but reduce solubility. The C15 variant balances moderate hydrophobicity with adequate solubility for industrial applications .

- BAC12 (C12) shows lower efficacy against Gram-negative bacteria compared to C14 and C15 derivatives due to reduced membrane penetration .

Toxicity Trends :

- Shorter chains (C12) exhibit higher acute toxicity to aquatic organisms (e.g., Ceriodaphnia dubia LC50 = 0.5 mg/L) .

- C18 compounds, while less toxic to aquatic life, raise concerns about bioaccumulation due to persistence in sediments .

Counterion Effects :

- Bromide analogs (e.g., benzyldimethyldodecylammonium bromide) show slightly higher antimicrobial activity than chloride variants but are more corrosive .

Specialized Applications :

Biological Activity

Benzyldimethyl(pentadecyl)ammonium chloride (BDPAC) is a quaternary ammonium compound (QAC) known for its surfactant properties and biological activity. This article explores its antimicrobial effects, toxicity, and environmental impact, drawing from various studies and data sources.

BDPAC is characterized by a long hydrophobic pentadecyl chain and two methyl groups attached to a nitrogen atom. This structure allows it to interact effectively with microbial cell membranes. The primary mechanism of action involves the disruption of lipid bilayers, leading to increased membrane permeability and eventual cell lysis. This property makes BDPAC effective against a range of microorganisms, including bacteria, fungi, and viruses.

Antimicrobial Activity

The antimicrobial efficacy of BDPAC is influenced by several factors, including the concentration of the compound, the type of microorganism, and environmental conditions such as temperature and pH. Studies indicate that:

- Gram-positive bacteria are generally more susceptible to BDPAC than gram-negative bacteria due to differences in cell wall structure.

- The compound exhibits significant bactericidal activity at concentrations above 100 μg/L, with increased resistance observed in microbial communities over time .

- Biofilm Formation : In dental applications, BDPAC has been incorporated into adhesives to prevent biofilm formation by Streptococcus mutans, demonstrating a reduction in viable bacterial counts .

Table 1: Antimicrobial Efficacy of BDPAC Against Various Microorganisms

| Microorganism Type | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Gram-positive | 0.5 - 2 μg/mL | Membrane disruption |

| Gram-negative | 2 - 10 μg/mL | Membrane disruption, less effective due to outer membrane barrier |

| Fungi | 1 - 5 μg/mL | Cell membrane disruption |

| Viruses | Varies; generally effective | Disruption of viral envelope |

Toxicity Studies

Research has assessed the potential reproductive toxicity of alkyl dimethyl benzyl ammonium compounds (ADBAC), closely related to BDPAC. In a two-generation study on rats:

- No significant clinical signs of toxicity were observed in parental or offspring rats at lower concentrations.

- At higher doses (up to 2000 ppm), transient weight loss was noted in parental rats, while offspring showed reduced body weights starting from postnatal day 14 .

Table 2: Toxicity Findings from Reproductive Studies

| Compound | NOAEL (ppm) | Observed Effects |

|---|---|---|

| ADBAC | 1000 | Minimal body weight changes in adults |

| DDAC | 750 | Reduced body weight in offspring |

| BDPAC | Not specifically studied; related compounds show similar trends |

Environmental Impact

BDPAC is known for its persistence in aquatic environments and potential toxicity to non-target organisms. Studies have shown:

- High concentrations can alter microbial community structures in natural water bodies, promoting the proliferation of resistant strains .

- The compound exhibits acute toxicity to aquatic organisms such as Daphnia magna, with observed EC50 values as low as 0.0058 mg/L .

Table 3: Environmental Toxicity Data

| Organism | EC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 0.0058 | Sensitive to exposure |

| Algae (various) | 0.058 | Growth inhibition at high concentrations |

| Fish (Fathead minnow) | >32.2 | No reproductive effects observed |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.